BenchChemオンラインストアへようこそ!

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile

Fragment-based drug discovery Rule-of-three compliance Molecular weight optimization

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile (CAS 2089650-96-2, molecular formula C₁₂H₁₁ClIN, molecular weight 331.58 g·mol⁻¹) is a halogenated benzyl-cyclobutane carbonitrile building block bearing an ortho-iodo and para-chloro substitution pattern on the aromatic ring. It belongs to the class of cyclobutane-containing fragments increasingly sought in fragment-based drug discovery (FBDD) for their three-dimensional conformational properties distinct from planar aromatic scaffolds.

Molecular Formula C12H11ClIN
Molecular Weight 331.58 g/mol
Cat. No. B13044775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
Molecular FormulaC12H11ClIN
Molecular Weight331.58 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N
InChIInChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2
InChIKeyOTVLIUWKTGETJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile (CAS 2089650-96-2): Structural Identity and Class Positioning for Procurement


1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile (CAS 2089650-96-2, molecular formula C₁₂H₁₁ClIN, molecular weight 331.58 g·mol⁻¹) is a halogenated benzyl-cyclobutane carbonitrile building block bearing an ortho-iodo and para-chloro substitution pattern on the aromatic ring . It belongs to the class of cyclobutane-containing fragments increasingly sought in fragment-based drug discovery (FBDD) for their three-dimensional conformational properties distinct from planar aromatic scaffolds [1]. The compound is supplied as a research intermediate with no published stand-alone biological activity data; its selection value resides in its dual-halogen architecture that enables orthogonal synthetic transformations at two electronically differentiated sites on the same benzyl appendage .

Why 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile Cannot Be Replaced by Simpler Benzyl-Cyclobutane Analogs


Generic substitution within this structural class fails because the ortho-iodo substituent and para-chloro substituent offer chemically orthogonal reactivity that simpler mono-halogenated or unsubstituted benzyl analogs cannot replicate. The C(sp²)–I bond (bond dissociation energy ~65 kcal·mol⁻¹) undergoes oxidative addition with Pd(0) catalysts under substantially milder conditions than the C(sp²)–Cl bond (~97 kcal·mol⁻¹), enabling sequential, site-selective cross-coupling at the same aromatic ring [1]. In contrast, 1-benzylcyclobutane-1-carbonitrile lacks any halogen handle for diversification, 1-(4-chlorophenyl)cyclobutane-1-carbonitrile offers only a single relatively inert C–Cl site, and 1-(4-iodophenyl)cyclobutane-1-carbonitrile provides a single reactive C–I site but no second functionalization point. The target compound's dual-halogen pattern therefore confers a uniquely programmable synthetic trajectory that single-halogen or non-halogenated analogs cannot reproduce [1].

Quantitative Comparative Evidence: 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile Versus Closest Structural Analogs


Molecular Weight Reduction of 44.45 g·mol⁻¹ (11.8%) Compared to the Direct 4-Bromo-2-iodobenzyl Analog – Implications for Fragment Library Compliance

The target compound (MW = 331.58 g·mol⁻¹) is 44.45 g·mol⁻¹ lighter than its direct 4-bromo-2-iodo congener 1-(4-bromo-2-iodobenzyl)cyclobutane-1-carbonitrile (CAS 1383985-13-4, MW = 376.03 g·mol⁻¹), representing an 11.8% molecular weight reduction [1]. This difference moves the target compound closer to the ≤300 Da threshold recommended by the rule-of-three (RO3) for fragment screening libraries, while the bromo analog (376.03 Da) substantially exceeds it. Estimated XLogP3 for the target compound is approximately 3.95, compared to the PubChem-computed XLogP3 of 4.1 for the bromo analog, reflecting the lower lipophilicity of chlorine (Hansch π = 0.71) versus bromine (Hansch π = 0.86) [1][2].

Fragment-based drug discovery Rule-of-three compliance Molecular weight optimization

Predicted Boiling Point Elevation of ~46 °C Relative to the Mono-Iodo Analog – Differentiating Distillation and Purification Behavior

The target compound has a predicted boiling point of 399.5 ± 22.0 °C, which is approximately 46 °C higher than that reported for the mono-iodo analog 1-(4-iodophenyl)cyclobutane-1-carbonitrile (CAS 1260770-24-8, predicted boiling point ~353.7 ± 35.0 °C) . This elevation reflects the presence of the additional para-chloro substituent and the associated increase in molecular polarizability and mass (ΔMW ≈ 34.5 g·mol⁻¹). The predicted density of 1.70 ± 0.1 g·cm⁻³ is notably higher than that of the unsubstituted cyclobutanecarbonitrile core (0.868–0.9 g·cm⁻³) due to the heavy-atom contribution of iodine (atomic mass 126.9) and chlorine (atomic mass 35.45) .

Physicochemical characterization Purification Process chemistry

Orthogonal C–I Versus C–Cl Reactivity: Enabling Sequential, Site-Selective Cross-Coupling Within a Single Benzyl Substituent

The ortho-C–I and para-C–Cl bonds on the benzyl ring exhibit fundamentally different reactivity toward oxidative addition with low-valent transition metals. The C–I bond (BDE ~65 kcal·mol⁻¹) undergoes facile oxidative addition with Pd(0) or Ni(0) at ambient or mildly elevated temperatures, while the C–Cl bond (BDE ~97 kcal·mol⁻¹) requires significantly more forcing conditions or specialized ligand systems [1]. This bond-strength difference of approximately 32 kcal·mol⁻¹ enables sequential, chemoselective functionalization: the iodo site can be engaged first in Sonogashira, Suzuki, or Buchwald–Hartwig couplings while the chloro site remains intact for a subsequent, orthogonally catalyzed transformation [1][2]. By contrast, 1-(4-chlorobenzyl)cyclobutane-1-carbonitrile offers only the less reactive C–Cl handle, and 1-(4-iodobenzyl)cyclobutane-1-carbonitrile offers only the more reactive C–I handle, each limiting the synthetic sequence to a single diversification event .

Orthogonal cross-coupling Sequential functionalization C–H activation surrogates

Cyclobutane Scaffold 3D Character Versus Planar Aromatic Isosteres: PMI and Fsp³ Advantages for Fragment Library Design

The cyclobutane-1-carbonitrile core confers three-dimensional conformational character that is absent in planar benzyl-nitrile alternatives. The cyclobutane ring adopts a puckered conformation with a dihedral angle of approximately 26–30°, providing non-coplanar growth vectors for fragment elaboration [1]. Published fragment library analyses demonstrate that cyclobutane-containing fragments compare favorably against existing synthetic 3D fragment libraries in terms of principal moment of inertia (PMI) distribution and shape diversity metrics [2]. The target compound incorporates both this 3D cyclobutane scaffold and the planar benzyl halide moiety, offering a hybrid topology with both shape-complementary (cyclobutane) and π-stacking-capable (aryl halide) pharmacophoric elements [1][2]. A fully planar analog such as 4-chloro-2-iodophenylacetonitrile would lack this conformational restriction and the associated entropic benefit upon target binding .

3D fragment libraries Principal moment of inertia Fraction sp³ (Fsp³)

Vendor Purity Benchmarking: 98% (HPLC) From Leyan and ChemicalBook Versus 95% From AKSci – Impact on Downstream Reaction Stoichiometry

Commercial sourcing data reveal a purity range of 95–98% across vendors for the target compound. Leyan (product 1728919) and ChemicalBook list the compound at 98% purity (HPLC), while AKSci (7824EN) specifies a minimum purity of 95% . This 3-percentage-point purity differential translates to a maximum impurity burden of 2% versus 5%, which is significant when the compound is employed as a stoichiometric reagent in cross-coupling reactions where impurities can act as catalyst poisons (e.g., residual halide salts competing for Pd coordination sites) [1]. The direct bromo analog 1-(4-bromo-2-iodobenzyl)cyclobutane-1-carbonitrile is also listed at 98% by Leyan (product 1843839), establishing parity at the high-purity tier but with the molecular weight penalty described above .

Purity specification Vendor comparison HPLC quality control

Procurement-Driven Application Scenarios for 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile


Divergent Fragment Library Synthesis via Sequential Orthogonal Cross-Coupling

Medicinal chemistry teams constructing focused fragment or lead-like libraries can exploit the C–I/C–Cl reactivity differential (ΔBDE ≈ 32 kcal·mol⁻¹) to execute two sequential, chemoselective Pd- or Ni-catalyzed couplings from a single batch of this intermediate [1]. The first diversification occurs at the ortho-iodo position under mild conditions (e.g., Sonogashira at 25–60 °C), preserving the para-chloro site for a second, higher-temperature Suzuki coupling. This two-step, one-intermediate strategy eliminates the need to synthesize and inventory two separate mono-halogenated building blocks, reducing procurement line items and synthetic step count by one relative to a sequential-halogenation approach [1][2].

Fragment-Based Screening Library Expansion with a 3D Cyclobutane-Containing Scaffold

The cyclobutane-carbonitrile core has been explicitly identified as an underrepresented yet attractive 3D fragment scaffold in FBDD [3]. The target compound (MW 331.58, estimated XLogP3 ≈ 3.95) sits near the upper boundary of RO3-compliant fragment space, making it suitable for fragment library inclusion where shape diversity—quantified by PMI analysis—is a primary selection criterion. Procurement of this compound serves fragment library curators seeking to increase the three-dimensional character of their screening collection relative to planar benzyl-nitrile alternatives [3][4].

Advanced Intermediate for Biaryl and Alkyne-Functionalized Cyclobutane Pharmacophores

The cyclobutane ring is increasingly employed in drug candidates to replace metabolically labile alkenes, reduce planarity, fill hydrophobic pockets, and direct pharmacophore orientation [4]. This compound's benzyl-cyclobutane core with the nitrile hydrogen-bond acceptor and dual-halogen diversification handles makes it a versatile late-stage intermediate for generating cyclobutane-containing biaryl or aryl-alkyne pharmacophores. The predicted boiling point (399.5 ± 22.0 °C) and density (1.70 ± 0.1 g·cm⁻³) support chromatographic purification at scale, while the 98% HPLC purity specification ensures reliable stoichiometric control in medicinal chemistry synthesis.

Benchmarking and Comparator Studies for Halogenated Cyclobutane Building Block Series

Given the quantitative differentiation from the bromo analog (ΔMW = −44.45 g·mol⁻¹, ΔXLogP3 ≈ −0.15) [5], the target compound serves as the lower-molecular-weight, lower-lipophilicity member of a matched molecular pair with 1-(4-bromo-2-iodobenzyl)cyclobutane-1-carbonitrile. Procurement groups conducting systematic matched-pair analysis of halogen effects on downstream biological activity or physicochemical properties can acquire both compounds to complete the Cl/Br pair, enabling direct attribution of property changes to the halogen identity while holding all other structural features constant [5].

Quote Request

Request a Quote for 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.